trans-2-Fluorocyclopropanamine hcl
CAS No.:
Cat. No.: VC13558302
Molecular Formula: C3H7ClFN
Molecular Weight: 111.54 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C3H7ClFN |
|---|---|
| Molecular Weight | 111.54 g/mol |
| IUPAC Name | (2S)-2-fluorocyclopropan-1-amine;hydrochloride |
| Standard InChI | InChI=1S/C3H6FN.ClH/c4-2-1-3(2)5;/h2-3H,1,5H2;1H/t2-,3?;/m0./s1 |
| Standard InChI Key | DYTNTYHQHKPQEX-ZDBUTHECSA-N |
| Isomeric SMILES | C1[C@@H](C1N)F.Cl |
| SMILES | C1C(C1F)N.Cl |
| Canonical SMILES | C1C(C1F)N.Cl |
Introduction
Chemical Identity and Structural Characteristics
trans-2-Fluorocyclopropanamine hydrochloride exists as a hydrochloride salt of the primary amine, with a molecular weight of 111.54 g/mol. Its IUPAC nomenclature varies slightly depending on stereochemical descriptors: (2S)-2-fluorocyclopropan-1-amine hydrochloride (VCID: VC13558302) and (1R,2R)-2-fluorocyclopropan-1-amine hydrochloride (CAS: 143062-85-5). These distinctions suggest the presence of enantiomers or diastereomers, which could influence pharmacological properties.
Molecular Descriptors
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SMILES:
C1C(C1F)N.Cl(canonical form). -
InChIKey:
DYTNTYHQHKPQEX-ZDBUTHECSA-NandDYTNTYHQHKPQEX-SWLXLVAMSA-N, reflecting stereochemical differences. -
PubChem IDs: 117058543 and 55281671, corresponding to distinct entries for each stereoisomer.
Table 1: Comparative Structural Data
| Property | VCID: VC13558302 | CAS: 143062-85-5 |
|---|---|---|
| IUPAC Name | (2S)-2-fluorocyclopropan-1-amine hydrochloride | (1R,2R)-2-fluorocyclopropan-1-amine hydrochloride |
| Stereochemistry | S-configuration at C2 | R,R-configuration at C1/C2 |
| Molecular Formula | C₃H₇ClFN | C₃H₇ClFN |
| PubChem ID | 117058543 | 55281671 |
The trans configuration ensures spatial separation of the fluorine and amine groups, potentially enhancing metabolic stability compared to cis analogs .
Synthesis and Stereochemical Control
The synthesis of trans-2-fluorocyclopropanamine hydrochloride avoids mutagenic intermediates, aligning with trends in green chemistry. A patent detailing analogous compounds (e.g., trans-2-phenylcyclopropylamine) describes a cyclopropanation reaction using ylide precursors instead of diazo compounds . This method minimizes genotoxic byproducts and improves trans selectivity.
Key Synthetic Steps
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Cyclopropanation: Reaction of a fluorinated alkene (e.g., vinyl fluoride) with a sulfoxonium ylide precursor in a polar aprotic solvent (e.g., DMF) at 60°C for 1 hour .
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Amine Formation: Hydrolysis of the intermediate ester followed by Hofmann rearrangement to yield the primary amine .
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Salt Formation: Precipitation with hydrochloric acid to obtain the hydrochloride salt.
The trans selectivity (>99%) is achieved through steric control during ring closure, as the ylide approach favors the less hindered transition state .
Analytical Characterization
Mass Spectrometry
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Molecular Ion: m/z 111.54 (M+H⁺).
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Fragmentation: Loss of HCl (36.46 Da) yields the free amine (m/z 75.08).
Chromatography
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